Hydroxy bosentan is an active metabolite of the drug bosentan, a dual endothelin receptor antagonist. [, ] While bosentan is primarily recognized for its therapeutic use in treating pulmonary arterial hypertension, hydroxy bosentan plays a crucial role in understanding bosentan's metabolic pathway and potential drug interactions. [, ] Research on hydroxy bosentan primarily focuses on its pharmacokinetic properties and its interaction with other drugs, particularly antifungal agents. []
Hydroxy Bosentan is synthesized from Bosentan, which itself is derived from various synthetic pathways involving pyrimidine and sulfonamide derivatives. The classification of Hydroxy Bosentan falls under the category of pharmaceutical compounds specifically targeting endothelin receptors. Its chemical structure is characterized by the presence of hydroxyl groups that modify the pharmacokinetic properties compared to its parent compound.
The synthesis of Hydroxy Bosentan typically involves the hydroxylation of Bosentan, which can be achieved through several chemical methods. One notable approach includes:
The synthesis process must be optimized to ensure high yields while minimizing by-products. For instance, using a controlled reaction environment can help prevent degradation or unwanted side reactions that could lead to impurities.
Hydroxy Bosentan retains the core structure of Bosentan but features additional hydroxyl functional groups that enhance its solubility and bioavailability. The molecular formula for Hydroxy Bosentan is , with a molecular weight of approximately 565.63 g/mol. The structural modifications allow for better interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
The molecular structure can be represented as follows:
Hydroxy Bosentan participates in various chemical reactions typical for pharmaceutical compounds, including:
These reactions are essential for both the synthesis and potential modification of Hydroxy Bosentan for enhanced therapeutic effects.
The mechanism of action for Hydroxy Bosentan involves antagonism at both endothelin receptor types A and B. By blocking these receptors, Hydroxy Bosentan reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary arterial pressure. This mechanism is particularly beneficial in treating conditions like pulmonary arterial hypertension where endothelin-1 plays a significant role in disease progression.
Data from clinical studies suggest that Hydroxy Bosentan exhibits improved pharmacokinetics compared to its precursor, potentially leading to enhanced patient outcomes.
These properties are crucial for formulating effective drug delivery systems.
Hydroxy Bosentan has several applications in scientific research and medicine:
Hydroxy Bosentan (4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2′-bipyrimidin]-4-yl]-benzenesulfonamide) is a pharmacologically active metabolite of Bosentan, with molecular formula C₂₇H₂₉N₅O₇S and molecular weight 567.61 g/mol [9]. The compound features a bipyrimidine core linked to a tert-butyl-substituted benzenesulfonamide group and a methoxyphenoxy moiety. The primary structural distinction from Bosentan is the introduction of a hydroxyl group (-OH) at the 1,1-dimethylethyl position, replacing the tert-butyl group. This modification generates a chiral center at the carbon bearing the hydroxyl group, resulting in two possible enantiomers (R and S configurations). No stereoselective synthesis or isolation studies of individual isomers are reported in the literature, suggesting clinical relevance primarily pertains to the racemic mixture [9]. The presence of the hydroxyl group significantly enhances molecular polarity compared to Bosentan, influencing hydration behavior and intermolecular interactions.
Hydroxy Bosentan exhibits complex solid-state behavior with multiple crystalline forms. The monohydrate form (C₂₇H₂₉N₅O₇S·H₂O) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3393(4) Å, b = 15.1238(6) Å, c = 14.6988(4) Å, and β = 95.037(3)°, creating a distinctive U-shaped channel structure accommodating water molecules [7]. X-ray diffraction reveals dihedral angles of 27.0(1)° between pyrimidine rings and 47.7(8)° between benzene rings, facilitating water inclusion. The water molecule forms three hydrogen bonds: O1W–H1W···O4 (2.30 Å), O1W–H2W···N4 (2.07 Å), and N1–H1A···O1W (1.87 Å), creating a two-dimensional supramolecular network in the bc plane [7].
Table 1: Crystallographic Parameters of Hydroxy Bosentan Monohydrate
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a = 12.3393(4) Å, b = 15.1238(6) Å, c = 14.6988(4) Å |
β angle | 95.037(3)° |
Volume | 2732.46(16) ų |
Z | 4 |
Calculated density | 1.385 Mg/m³ |
Water position | U-shaped channel |
Anhydrous forms demonstrate altered packing efficiency. Patent literature describes anhydrous Form I with characteristic PXRD peaks at 6.1°, 12.3°, and 24.5° 2θ (Cu-Kα), while Form II exhibits distinct peaks at 5.6°, 11.2°, and 22.4° 2θ. Hydration-dehydration studies indicate reversible transitions below 70°C, though prolonged dehydration may induce amorphous conversion [4] [10].
Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals a three-stage decomposition profile:
Differential scanning calorimetry shows dehydration endotherm at 70-120°C, followed immediately by a glass transition (Tg ≈ 125°C) in the anhydrous material. Recrystallization exotherms observed at 150-180°C indicate polymorphic transitions to Forms I/II. The highest stability is exhibited by Form I, melting with decomposition at 290°C [4] [10]. Monohydrate storage at >75% relative humidity induces deliquescence, while conditions <20% RH promote dehydration to amorphous anhydrate. Kinetic studies indicate an activation energy of 85 kJ/mol for the monohydrate-to-anhydrate transition, suggesting moderate stability under ambient conditions [10].
Hydroxy Bosentan exhibits pH-dependent solubility governed by its weakly acidic sulfonamide group (predicted pKa ≈ 6.2):
Table 2: Solubility and Partitioning Characteristics
Property | Value | Conditions |
---|---|---|
Log P (octanol/water) | 3.2 ± 0.1 | pH 7.4, 25°C |
Solubility in water | 0.08 mg/mL | pH 7.2, 25°C |
Solubility in EtOH | 4.3 mg/mL | 25°C |
Solubility in DMSO | >50 mg/mL | 25°C |
pKa | 6.2 (sulfonamide) | Predicted |
The experimental log P (octanol/water) of 3.2 ± 0.1 reflects significant hydrophobicity despite the hydroxyl group, attributable to the aromatic bipyrimidine system and tert-butyl moiety. Solvent screening demonstrates high solubility in aprotic solvents like DMSO (>50 mg/mL) and moderate solubility in ethanol (4.3 mg/mL), but negligible solubility in nonpolar solvents like n-hexane (<0.01 mg/mL) [9] [10]. These properties directly influence formulation design, necessitating solubilization strategies for oral delivery.
The monohydrate crystal structure reveals an intricate hydrogen-bonding network:
Table 3: Hydrogen Bond Geometry in Monohydrate Crystal
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
---|---|---|---|---|
O6–H6···N3 | 0.84 | 2.51 | 3.317(2) | 162 |
O1W–H1W···O4 | 0.80(2) | 2.30(2) | 3.013(2) | 150(3) |
O1W–H2W···N4 | 0.81(2) | 2.07(2) | 2.873(2) | 174(3) |
N1–H1A···O1W | 0.88 | 1.87 | 2.721(2) | 163 |
Fourier-transform infrared (FTIR) spectroscopy confirms these interactions:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7